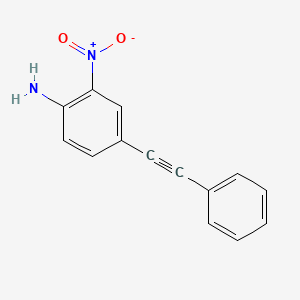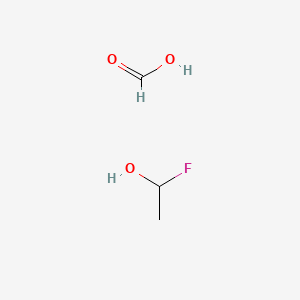
1-Fluoroethanol;formic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoroethanol and formic acid are two distinct chemical compounds. 1-Fluoroethanol is an organofluorine compound with the formula CH2FCH2OH. It is a colorless liquid that is used in organic synthesis. Formic acid, also known as methanoic acid, is the simplest carboxylic acid with the formula HCOOH. It is a colorless liquid with a pungent odor and is naturally found in the venom of ants and bees.
Vorbereitungsmethoden
1-Fluoroethanol: 1-Fluoroethanol can be synthesized through the reaction of ethylene oxide with hydrogen fluoride. The reaction is typically carried out under controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive.
Formic Acid: Formic acid can be produced industrially by the hydrolysis of methyl formate, which is obtained from the reaction of methanol and carbon monoxide. Another method involves the oxidation of formaldehyde using a catalyst. In the laboratory, formic acid can be prepared by the reaction of oxalic acid with glycerol.
Analyse Chemischer Reaktionen
1-Fluoroethanol: 1-Fluoroethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to fluoroacetaldehyde and further to fluoroacetic acid.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Reduction: It can be reduced to ethylene and hydrogen fluoride.
Formic Acid: Formic acid is involved in several types of reactions:
Oxidation: It can act as both a reducing agent and an oxidizing agent. For example, it reduces mercuric chloride to mercurous chloride and oxidizes to carbon dioxide and water.
Decomposition: It decomposes to carbon monoxide and water when heated.
Esterification: It reacts with alcohols to form formate esters.
Wissenschaftliche Forschungsanwendungen
1-Fluoroethanol: 1-Fluoroethanol is used in organic synthesis as a building block for the preparation of various fluorinated compounds. It is also used in the pharmaceutical industry for the synthesis of fluorinated drugs.
Formic Acid: Formic acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of formate esters and as a reducing agent.
Biology: It is used as a preservative and antibacterial agent in livestock feed.
Medicine: It is used in the production of certain pharmaceuticals.
Industry: It is used in leather tanning, textile dyeing, and as a coagulant in rubber production.
Wirkmechanismus
1-Fluoroethanol: The mechanism of action of 1-fluoroethanol involves its metabolism to fluoroacetate, which inhibits the enzyme aconitase in the citric acid cycle. This inhibition leads to the accumulation of citrate and disruption of cellular respiration.
Formic Acid: Formic acid exerts its effects through its ability to donate protons (H+ ions), making it a strong acid. It can disrupt cellular processes by lowering pH and denaturing proteins. It also acts as a reducing agent in various biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
1-Fluoroethanol: Similar compounds include other fluoroalcohols such as 2-fluoroethanol and trifluoroethanol. These compounds share similar chemical properties but differ in their reactivity and applications.
Formic Acid: Similar compounds include other carboxylic acids such as acetic acid and propionic acid. Formic acid is unique in its ability to act as both a reducing and oxidizing agent, and its small molecular size allows it to penetrate biological membranes more easily.
Eigenschaften
CAS-Nummer |
112613-14-6 |
|---|---|
Molekularformel |
C3H7FO3 |
Molekulargewicht |
110.08 g/mol |
IUPAC-Name |
1-fluoroethanol;formic acid |
InChI |
InChI=1S/C2H5FO.CH2O2/c1-2(3)4;2-1-3/h2,4H,1H3;1H,(H,2,3) |
InChI-Schlüssel |
BQDKEZDYBVIQNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(O)F.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1-Bromoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14298836.png)

![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)
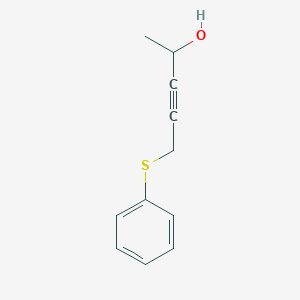
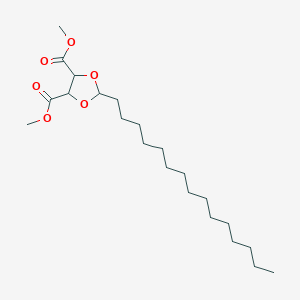
![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
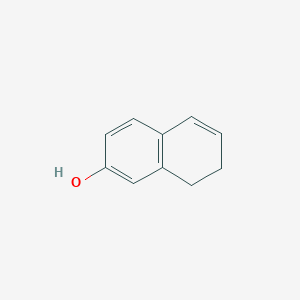
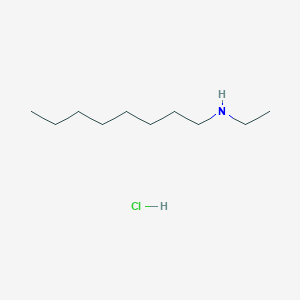

![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
